2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide
Description
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide |
InChI |
InChI=1S/C11H22N2O/c1-8(2)9(3)11(14)13-10-5-4-6-12-7-10/h8-10,12H,4-7H2,1-3H3,(H,13,14)/t9?,10-/m1/s1 |
InChI Key |
JOEKNFKLQPWIIF-QVDQXJPCSA-N |
Isomeric SMILES |
CC(C)C(C)C(=O)N[C@@H]1CCCNC1 |
Canonical SMILES |
CC(C)C(C)C(=O)NC1CCCNC1 |
Origin of Product |
United States |
Preparation Methods
Route Based on Amide Coupling with Methylated Precursors
Step 1: Synthesis of 2,3-Dimethylbutanoic Acid Derivative
- The starting point involves synthesizing or obtaining 2,3-dimethylbutanoic acid or its activated derivatives.
- This can be achieved via alkylation of a suitable precursor such as 2-methylbutanoic acid with methyl iodide or methyl bromide under basic conditions, ensuring regioselectivity for the 2,3 positions.
Step 2: Activation of the Carboxylic Acid
- The acid is activated using coupling reagents such as Benzotriazole-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or N,N'-Diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) , forming an active ester or an acyl chloride.
Step 3: Amide Bond Formation
- The activated acid reacts with (3R)-piperidin-3-amine or a protected derivative in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
- The reaction is performed under inert atmosphere, typically at 0–25°C, to prevent racemization and side reactions.
Step 4: Deprotection and Purification
- If protecting groups are used on the amine, they are removed under appropriate conditions (e.g., acid or base hydrolysis).
- The final compound is purified via chromatography, such as preparative HPLC or flash chromatography.
Specific Example from Literature
In a study exploring related compounds, such as 3,3-dimethyl-N-(piperidin-4-yl)butanamide , researchers employed coupling of methylated acid derivatives with piperidine derivatives using BOP or HBTU reagents in tetrahydrofuran or acetonitrile solvents. These methods can be adapted for the (3R)-piperidin-3-yl variant by starting with stereochemically pure intermediates.
Critical Reaction Conditions and Notes
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Acid activation | BOP, HOBt, DIC | DCM, THF | 0–25°C | Ensures efficient coupling |
| Amide formation | Amine derivative | DCM, THF | 0–25°C | Protecting groups may be necessary |
| Alkylation of piperidine | Methyl iodide or bromide | Acetone or DMF | Room temp to 50°C | Control stereochemistry |
| Purification | Chromatography | - | - | Use chiral columns if stereochemistry verification needed |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding alcohols.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide":
Scientific Research Applications
2,3-Dimethyl-N-(piperidin-3-yl)butanamide:
- It is used as a building block for synthesizing more complex molecules in chemistry .
- It is studied for its potential biological activities and interactions with biomolecules in biology .
- It is investigated for potential therapeutic properties and as a lead compound for drug development in medicine .
- It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes in industry .
- It can be compared with similar compounds such as 2,3-Dimethyl-N-(piperidin-4-yl)butanamide , a structural isomer with the piperidine ring attached at a different position.
Biological Activity:
- Piperidine derivatives have shown anticancer potential. Compounds structurally related to 2,3-Dimethyl-N-(piperidin-3-yl)butanamide have demonstrated significant cytotoxicity across various cancer cell lines.
- Piperidone derivatives induced apoptosis in multiple cancer types through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial depolarization.
| Compound | Cell Lines Tested | CC50 (µM) | Mechanism |
|---|---|---|---|
| 2608 | Breast, Colon | Low micromolar | ROS accumulation, apoptosis |
| 2610 | Leukemia, Lymphoma | Low micromolar | Proteasome inhibition |
Other Related Information
- TPO receptor agonist: 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine) is a thrombopoietin (TPO) mimetic useful as an agonist of the TPO receptor, enhancing platelet production and treating thrombocytopenia .
- Cosmetics: Experimental design techniques can optimize the formulation development process of stable, safe, and effective cosmetic products .
Mechanism of Action
The mechanism of action of 2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with receptors in the central nervous system, potentially modulating neurotransmitter activity. The exact pathways and molecular targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Structural Analysis and Key Features
- Core Structure : Butanamide (four-carbon chain with an amide group).
- (3R)-Piperidin-3-yl amine: A six-membered nitrogen-containing heterocycle with a stereocenter at the 3-position. This group may improve binding to biological targets compared to linear or aromatic amines.
Comparison with Analogous Carboxamide Derivatives
Pharmaceutical Analogs
- Compound: (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide Structure: Features a phenylmethyl amine and an amino group at position 2. Key Differences:
- Phenylmethyl group lacks the cyclic structure of piperidine, reducing conformational rigidity.
- Application : Likely pharmaceutical (exact use unspecified in evidence).
Agrochemical Analogs
- Compound : Bromobutide (2-bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl)butanamide)
- Structure : Bromo substituent and bulky phenylethyl amine.
- Key Differences :
- Bromine atom increases molecular weight and electronegativity, enhancing herbicidal activity.
- Phenylethyl group vs. piperidine: The former may favor lipid membrane penetration in plants.
- Application : Herbicide (Sumiherb®).
Cooling Agent Analogs
- Compound: 2-Isopropyl-2,3-dimethyl-N-(2-phenoxypropyl)butanamide Structure: Isopropyl and phenoxypropyl substituents. Key Differences:
- Phenoxypropyl amine introduces ether linkages, improving solubility in hydrophobic matrices. Application: Cooling agents in consumer products.
Functional and Application-Based Comparison
*Note: Bromobutide’s molecular formula (C₁₃H₇Br₂N₃O₆) in appears unusually unsaturated; this may reflect a typographical error in the source.
Data Table Summarizing Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
